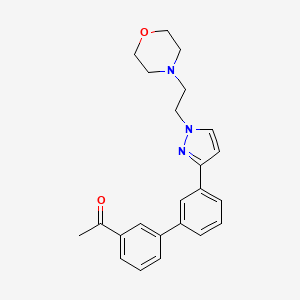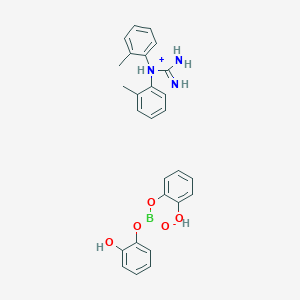![molecular formula C26H36N6O B608723 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine
Overview
Description
LY2857785 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in the regulation of transcriptional initiation and elongation. This compound has shown significant antitumor efficacy in preclinical models, particularly in hematologic malignancies such as leukemia .
Scientific Research Applications
Chemistry: As a selective inhibitor of CDK9, LY2857785 is used in chemical research to study the role of CDK9 in transcriptional regulation and its impact on cellular processes.
Biology: The compound is used to investigate the biological pathways regulated by CDK9 and its interactions with other proteins involved in transcription.
Medicine: LY2857785 has shown promising results in preclinical studies as a potential therapeutic agent for treating hematologic malignancies, including acute myeloid leukemia and chronic lymphocytic leukemia
Mechanism of Action
LY2857785 exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcriptional elongation. CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation. By inhibiting CDK9, LY2857785 reduces the phosphorylation of RNA polymerase II, leading to decreased transcription of genes involved in cell survival and proliferation. This results in the induction of apoptosis and autophagy in cancer cells .
Biochemical Analysis
Biochemical Properties
LY2857785 interacts with CDK9, CDK8, and CDK7, inhibiting their enzymatic activities . It significantly reduces RNAP II CTD phosphorylation and dramatically decreases MCL1 protein levels, resulting in apoptosis in a variety of leukemia and solid tumor cell lines .
Cellular Effects
LY2857785 influences cell function by reducing RNAP II CTD phosphorylation and decreasing MCL1 protein levels, leading to apoptosis . It inhibits the growth of a broad panel of cancer cell lines, particularly efficacious in leukemia cells .
Molecular Mechanism
LY2857785 exerts its effects at the molecular level by inhibiting CDK9, which in turn reduces RNAP II CTD phosphorylation . This leads to a dramatic decrease in MCL1 protein levels and induces apoptosis .
Temporal Effects in Laboratory Settings
Over time, LY2857785 continues to inhibit CDK9, maintaining reduced RNAP II CTD phosphorylation and low MCL1 protein levels . This results in sustained apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of LY2857785 vary with different dosages in animal models. At certain dosages, it reduces tumor growth in an MV4-11 rat xenograft model.
Metabolic Pathways
LY2857785 is involved in the metabolic pathway of CDK9 inhibition . By inhibiting CDK9, it affects the phosphorylation of RNAP II CTD and the levels of MCL1 protein .
Preparation Methods
LY2857785 is synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent modifications to introduce various functional groups. The synthetic route typically involves the following steps:
- Formation of the pyrimidine core.
- Introduction of the indazole moiety.
- Addition of the cyclohexane and tetrahydropyran groups.
The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
LY2857785 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of different analogs of LY2857785.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
LY2857785 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include:
Flavopiridol (Alvocidib): A pan-CDK inhibitor that also targets CDK9 but with less selectivity.
R-roscovitine (Seliciclib): Another CDK inhibitor with broader activity against multiple CDKs.
SNS-032: A selective inhibitor of CDK2, CDK7, and CDK9, used in clinical trials for cancer treatment.
LY2857785 stands out due to its specific inhibition of CDK9, making it a valuable tool for studying the role of CDK9 in cancer and developing targeted therapies.
properties
IUPAC Name |
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUZPIDLZYPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of LY2857785?
A1: LY2857785 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9, in conjunction with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in transcriptional elongation by phosphorylating serine 2 (Ser2) on the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) [, , ]. By inhibiting CDK9, LY2857785 disrupts this phosphorylation, ultimately leading to decreased levels of MCL-1, an anti-apoptotic protein, and the induction of apoptosis in tumor cells [, , ].
Q2: What types of cancers has LY2857785 shown efficacy against in preclinical studies?
A2: Preclinical studies have demonstrated that LY2857785 exhibits potent anti-tumor activity against various hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [, ]. Importantly, LY2857785 has shown efficacy against both cell lines and primary patient samples ex vivo [, ].
Q3: Besides apoptosis, does LY2857785 induce any other cell death pathways?
A3: Research indicates that LY2857785 can also induce autophagy in addition to apoptosis []. This was demonstrated by the increased binding of microtubule-associated proteins 1A/1B light chain 3B (LC3)-II to autophagosome membranes upon treatment with LY2857785 [].
Q4: Has LY2857785 been tested in in vivo models of cancer?
A4: Yes, LY2857785 has demonstrated significant anti-tumor activity in vivo. Specifically, it significantly reduced tumor growth in a mouse xenograft model of adult T-cell leukemia/lymphoma (ATL) [].
Q5: Beyond its use as a single agent, has LY2857785 shown potential for combination therapy?
A5: While specific combination therapies haven't been extensively outlined in the provided research, the research by Dobin et al. [] suggests that LY2857785 might be particularly effective in combination with other targeted agents depending on the genetic profile of the tumor. For example, they found that AEL cells with co-mutations in BCOR, TP53, and DNMT3A, or BCOR and RB1 were particularly sensitive to LY2857785. This hints at the potential for personalized medicine approaches where LY2857785 could be combined with other drugs based on the specific genetic makeup of a patient's tumor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate](/img/structure/B608647.png)
![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)


![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)




![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)
![N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B608661.png)